Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Description
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is a bicyclopentane derivative featuring two tert-butyl carbamate groups at the 1,3-positions of the strained bicyclo[1.1.1]pentane (BCP) core. The BCP scaffold is a highly rigid, three-dimensional structure with unique steric and electronic properties, making it a valuable bioisostere for aromatic rings in medicinal chemistry . The tert-butyl groups enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-12(2,3)20-10(18)16-14-7-15(8-14,9-14)17-11(19)21-13(4,5)6/h7-9H2,1-6H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMNYFJKJLSKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Preparation of 1,3-Diaminobicyclo[1.1.1]pentane
The diamine precursor is typically synthesized through reduction or Curtius rearrangement of carboxylic acid derivatives. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid) undergoes reduction with LiAlH₄ to yield 1,3-diaminobicyclo[1.1.1]pentane. -
Boc Protection
The diamine reacts with two equivalents of Boc₂O in the presence of a base (e.g., sodium methoxide or DIPEA) in methanol or THF. Reaction conditions are optimized to ensure complete protection of both amines.
| Reaction Parameters | Optimal Conditions |
|---|---|
| Solvent | Methanol, THF, or 1,4-dioxane |
| Temperature | 0–10°C (controlled addition) |
| Base | NaOMe (30% solution) or DIPEA |
| Boc₂O Equivalents | 2.0–2.2 (per diamine) |
| Yield | 70–90% |
Example Protocol
-
Dissolve 1,3-diaminobicyclo[1.1.1]pentane (1.0 eq) in methanol at 0°C under N₂.
-
Add Boc₂O (2.1 eq) and NaOMe (1.1 eq) dropwise over 2 hours.
-
Stir at 0–10°C for 6 hours, then extract with MTBE and wash with brine.
-
Purify via recrystallization (n-heptane) to yield the di-Boc-protected product.
Alternative Synthesis via Radical Ring-Opening
For asymmetrically substituted BCP derivatives, radical-initiated reactions enable regioselective functionalization. This method is less common for the di-Boc-protected compound but offers flexibility for complex intermediates.
Radical-Assisted Approach
-
Tricyclo[1.1.1.0¹,³]pentane (TCP) as Starting Material
TCP undergoes atom-transfer radical addition (ATRA) with alkyl halides under triethylborane initiation to form 1-halo-3-substituted BCPs. -
Dehalogenation and Amination
Halide intermediates are dehalogenated (e.g., via hydrogenation) to generate primary amines, which are subsequently Boc-protected.
| Step | Conditions | Outcome |
|---|---|---|
| TCP + R-X → BCP-R-X | TEBA, radical initiator, mild temps | 1-Halo-3-R-BCP |
| BCP-R-X → BCP-R-NH₂ | H₂/Pd-C, NH₃, or amination agents | 1-R-3-NH₂-BCP |
| NH₂ → Boc Protection | Boc₂O, DIPEA, CH₂Cl₂ | Di-tert-butyl BCP-diyldicarbamate |
Advantages : Enables access to unsymmetrically substituted derivatives.
Limitations : Lower yields (~50–60%) compared to diamine protection.
Industrial-Scale Production
Efficient large-scale synthesis is critical for pharmaceutical applications. Flow chemistry and continuous reactors enhance safety and throughput.
Flow Photochemical Synthesis
-
Core Formation : [1.1.1]Propellane reacts with diacetyl under UV irradiation to form 1,3-diacetylbicyclo[1.1.1]pentane (BCP-diacetyl).
-
Haloform Reaction : BCP-diacetyl undergoes haloform reaction (e.g., with NaClO/NaOH) to yield BCP-1,3-dicarboxylic acid.
-
Reduction to Diamine : LiAlH₄ reduction of BCP-diacid produces 1,3-diaminobicyclo[1.1.1]pentane.
-
Boc Protection : As described in Section 1.
| Scale | Reaction | Output | Time |
|---|---|---|---|
| 1 kg | Flow photochemical core | BCP-diacetyl | 6 hours |
| 500 g | Batch haloform reaction | BCP-diacid | 12 hours |
| Gram-scale | LiAlH₄ reduction | 1,3-diamino-BCP | 4 hours |
Yield : ~70–85% across all steps.
Critical Challenges and Solutions
Selective Protection of Primary Amines
Isolation and Purity
Scalability
-
Issue : Exothermic Curtius rearrangements in batch processes.
-
Solution : Continuous flow reactors with precise temperature control (80–145°C).
Applications and Derivatives
Di-tert-butyl BCP-diyldicarbamate serves as a versatile building block:
-
Peptide Synthesis : Deprotection with TFA yields free amines for coupling.
-
Heterocycle Formation : Reaction with carbonyl reagents generates pyrazoles or ureas.
-
Drug Discovery : Used in bioisostere replacement of tert-butyl or phenyl groups.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Diamine Protection | High yield, simplicity | Requires pure diamine precursor |
| Radical Ring-Opening | Access to unsymmetric derivatives | Lower yields, complex workup |
| Flow Photochemical | Scalability, safety | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate serves as a bioisostere for traditional aromatic systems, such as benzene rings. This substitution can enhance the solubility and reduce non-specific binding of drug candidates, which is crucial for improving pharmacokinetic profiles in drug development .
Anticancer Activity
Research indicates that bicyclo[1.1.1]pentane derivatives exhibit promising anticancer properties. The unique three-dimensional structure of these compounds can facilitate interactions with biological targets, potentially leading to the development of novel anticancer agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to carbonic anhydrase and other relevant targets in cancer and inflammatory diseases. This inhibition can lead to therapeutic effects by modulating metabolic pathways associated with tumor growth and inflammation .
Material Science
Polymer Chemistry
this compound can be utilized as a building block in the synthesis of advanced polymers. Its structural features contribute to the mechanical properties and thermal stability of polymeric materials, making it valuable in the design of high-performance materials for industrial applications .
Coatings and Adhesives
The compound's unique properties allow it to be incorporated into coatings and adhesives, enhancing their durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust protective layers for various substrates .
Case Studies
Mechanism of Action
The mechanism of action of di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets. The compound’s rigid three-dimensional structure allows it to mimic the geometry of phenyl rings, making it a useful bioisostere in drug design . It interacts with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional analogs of Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate:
Key Comparisons :
Core Rigidity vs. Flexibility :
- The BCP core in this compound imposes significant steric constraints, enforcing a fixed geometry ideal for mimicking aromatic rings. In contrast, cyclohexane (e.g., Ditert-butyl cyclohexane-1,3-diyldicarbamate) and propane derivatives exhibit greater conformational flexibility, which may reduce target-binding specificity .
Substituent Effects: Tert-butyl groups enhance metabolic stability and passive membrane permeability compared to polar substituents like hydroxymethyl (e.g., Bicyclo[1.1.1]pentane-1,3-diyldimethanol) or benzyl carbamates. For instance, benzyl derivatives (e.g., Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate) are more susceptible to oxidative metabolism . Methyl esters (e.g., Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) serve as versatile intermediates but lack the stability of carbamates under physiological conditions .
Synthetic Accessibility: BCP derivatives are typically synthesized from dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate via Grignard reactions or photochemical methods . The tert-butyl carbamate groups are introduced via aminolysis or carbamate-forming reagents, though steric hindrance may require optimized conditions (e.g., high-pressure or catalytic systems) .
Physicochemical Properties :
- Predicted density and boiling points for this compound are expected to exceed those of dimethyl esters (1.369 g/cm³) due to the bulkier tert-butyl groups. Its lipophilicity (logP) is higher than diol or benzyl analogs, favoring blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure and the presence of two tert-butyl groups, which contribute to its physicochemical properties. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{24}N_{2}O_{4}
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with carbamates under mild conditions. Recent studies have highlighted methods such as photoreaction techniques to enhance yield and purity, showcasing the compound's versatility in synthetic applications .
The biological activity of this compound is attributed to its ability to act as a bioisostere for various pharmacophores. The compound exhibits properties similar to para-substituted phenyl groups and alkynyl groups, which are known for their roles in drug design .
Pharmacological Properties
Recent research indicates that compounds with the bicyclo[1.1.1]pentane framework can exhibit:
- Antioxidant Activity : The compound has been studied for its potential as a reactive oxygen species (ROS) scavenger, which may contribute to its protective effects against oxidative stress .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although further investigation is required to elucidate specific mechanisms .
Study 1: Antioxidant Properties
In a study published in 2018, researchers evaluated the antioxidant capacity of various bicyclo[1.1.1]pentane derivatives, including this compound. The results demonstrated significant scavenging activity against free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Study 2: Drug Delivery Applications
A patent filed in 2022 discussed the application of di-tert-butyl bicyclo[1.1.1]pentane derivatives in drug delivery systems due to their high three-dimensionality and biocompatibility . The study highlighted the compound's ability to enhance solubility and stability of drug formulations.
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | Anti-inflammatory Potential | Application in Drug Delivery |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Other Bicyclo Compounds | Variable | Low to Moderate | Limited |
Q & A
Q. What are the primary synthetic routes for preparing Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate?
The compound is typically synthesized via a multistep process involving [1.1.1]propellane as a key intermediate. A radical multicomponent carboamination reaction can functionalize the bicyclo[1.1.1]pentane (BCP) core, followed by tert-butoxycarbonyl (Boc) protection of the amine groups. For example, a Boc-protected intermediate is formed by reacting [1.1.1]propellane with tert-butyl dicarbonate under controlled conditions . Detailed protocols often include NMR monitoring (e.g., H and C) to confirm intermediate structures and reaction progress .
Q. How is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid utilized in synthesizing derivatives like this compound?
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid serves as a precursor for esterification and carbamate formation. The acid is first converted to its dimethyl ester (via methanol and acid catalysis), followed by Boc protection using di-tert-butyl dicarbonate in the presence of a base like DMAP. Photochemical methods, such as UV irradiation of 1,3-diacetyl-BCP, have been employed to generate reactive intermediates for subsequent functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H and C NMR : To confirm the BCP scaffold symmetry and Boc group integration. For example, the BCP bridgehead protons appear as singlets near δ 2.5–3.0 ppm, while tert-butyl groups resonate at δ 1.2–1.4 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, ensuring purity and structural integrity .
- X-ray crystallography : Rarely used due to the compound’s oily nature, but derivatives with crystalline co-formers (e.g., metal-organic frameworks) have been analyzed to confirm bond lengths and angles .
Advanced Research Questions
Q. How can conflicting NMR data for bicyclo[1.1.1]pentane derivatives be resolved during structural elucidation?
Discrepancies often arise from dynamic conformational changes or solvent effects. For example, diastereotopic protons in the BCP core may exhibit unexpected splitting. Strategies include:
Q. What strategies optimize the yield of this compound in radical-based syntheses?
Yield optimization involves:
- Catalyst selection : Azobisisobutyronitrile (AIBN) or EtB/O systems enhance radical initiation efficiency .
- Solvent control : Non-polar solvents (e.g., toluene) minimize side reactions like oligomerization.
- Stoichiometric tuning : Excess [1.1.1]propellane (1.5–2.0 eq) ensures complete consumption of reactive intermediates . Gram-scale syntheses have achieved >60% yields by combining these factors .
Q. How does the BCP scaffold’s bioisosteric properties influence drug design compared to para-phenyl or tert-butyl groups?
The BCP group reduces lipophilicity (ClogP decrease by ~0.5–1.0 vs. tert-butyl) while maintaining metabolic stability. Its shorter bridgehead distance (1.85 Å vs. 2.79 Å for p-phenyl) improves steric complementarity in target binding pockets. For example, BCP-resveratrol analogs show enhanced bioavailability due to reduced glucuronidation . Computational docking studies (e.g., Schrödinger Suite) can validate these interactions .
Q. What are the challenges in functionalizing the BCP core, and how can they be addressed?
The strained BCP structure limits traditional cross-coupling reactions. Advanced methods include:
- Photoredox catalysis : Enables C–H functionalization under mild conditions (e.g., visible light with Ru(bpy) catalysts) .
- Transition-metal-mediated reactions : Pd-catalyzed aminations or Suzuki couplings using halogenated BCP precursors .
- Strain-release chemistry : [1.1.1]Propellane reacts with nucleophiles (e.g., amines, thiols) to generate disubstituted BCP derivatives .
Methodological Recommendations
- Synthetic scalability : For multi-gram preparations, prioritize stepwise Boc protection and radical carboamination to minimize side products .
- Analytical rigor : Combine HRMS with F NMR (if fluorinated analogs are synthesized) for unambiguous characterization .
- Safety protocols : Handle [1.1.1]propellane and intermediates under inert atmospheres due to their thermal instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
